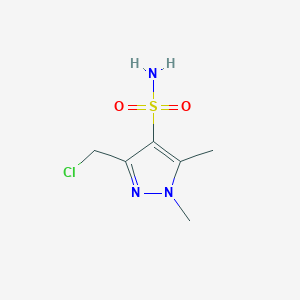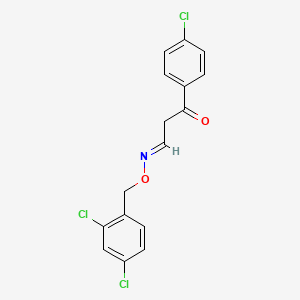
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CDK9 inhibitor belongs to the class of small-molecule inhibitors that selectively target cyclin-dependent kinases (CDKs), a family of proteins that regulate the cell cycle and transcriptional processes. The purpose of
Applications De Recherche Scientifique
Imaging in Parkinson's Disease
- PET Imaging Agent : A study by Wang et al. (2017) synthesized a compound related to 1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, aimed at developing PET imaging agents for Parkinson's disease. This could potentially aid in the diagnosis and monitoring of the disease.
Synthesis and Chemical Properties
- Cyclocondensation Reactions : Bonacorso et al. (2003) explored the cyclocondensation reaction of related compounds, contributing to the understanding of the chemical synthesis and properties of such urea derivatives [Bonacorso et al. (2003)].
Pharmacological Applications
- Anticonvulsant Activity : Thakur et al. (2017) investigated derivatives for their anticonvulsant activity, finding some to be effective in protecting against convulsions [Thakur et al. (2017)].
- Cancer Treatment : Research by Gil et al. (2021) on a related compound, AKF-D52, revealed its potential as a therapeutic agent for lung cancer due to its apoptosis-inducing properties in cancer cells [Gil et al. (2021)].
Antimicrobial Properties
- Antimicrobial Evaluation : Rani et al. (2014) synthesized novel imidazole ureas/carboxamides, including derivatives with potential antimicrobial properties [Rani et al. (2014)].
Antitumor Activity
- Antitumor/Anticancer Activity : Venkateshwarlu et al. (2014) synthesized a series of compounds with potential antitumor and anticancer activities [Venkateshwarlu et al. (2014)].
Catalysis and Synthesis
- Synthesis and Catalysis : Jawale et al. (2011) developed a multi-step synthetic protocol for new dihydropyrimidinones, demonstrating the versatility of these compounds in chemical synthesis [Jawale et al. (2011)].
Biological and Pharmacological Studies
- Cytokinin-like Activity : Ricci and Bertoletti (2009) discussed urea derivatives as positive regulators of cell division and differentiation in plants [Ricci & Bertoletti (2009)].
- Antioxidant Activity : George et al. (2010) synthesized compounds to evaluate their antioxidant activity [George et al. (2010)].
Enzyme Inhibition and Anticancer Properties
- Chk1 Kinase Inhibition : Wang et al. (2005) reported on the synthesis of inhibitors with potent and selective properties against Chk1 kinase, showing potential applications in cancer therapy [Wang et al. (2005)].
- Anti-inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) synthesized new derivatives with potential as anti-inflammatory and analgesic agents [Abu-Hashem et al. (2020)].
Neuropharmacology
- Anticancer Agents : Feng et al. (2020) developed new anticancer agents based on diaryl urea derivatives [Feng et al. (2020)].
- Orexin-1 Receptor Antagonism : Bonaventure et al. (2015) explored a selective orexin-1 receptor antagonist, contributing to the understanding of stress-induced hyperarousal and its potential treatments [Bonaventure et al. (2015)].
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-11-16(12(2)21-17(20-11)24-6-8-27-9-7-24)23-18(25)22-14-10-13(19)4-5-15(14)26-3/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWZDAKBORSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)

![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2799904.png)

![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)

![N-(4-isopropylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2799909.png)